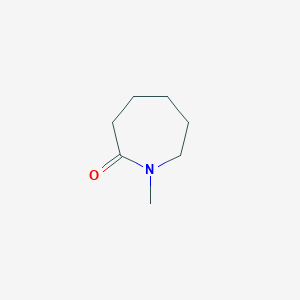

N-Methylcaprolactam

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXPDGCFMMFNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074656 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-73-2 | |

| Record name | N-Methylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylcaprolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylcaprolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW0A52H6M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Methylcaprolactam and Its Derivatives

Established Synthetic Routes to N-Methylcaprolactam

Conventional methods for the synthesis of this compound have been well-documented, providing reliable and scalable routes to this compound. These methods often involve direct N-alkylation of the parent lactam or multi-step processes starting from acyclic precursors.

The synthesis of N-methyl secondary amides can be achieved through the dehydrative condensation of carboxylic acids with aqueous methylamine, a reaction catalyzed by agents like diboronic acid anhydride (B1165640). rsc.org In principle, the formation of this compound from adipic acid and N-methylamine would involve a two-stage process: an initial amidation followed by a cyclization step. The first stage would be the formation of a diamide (B1670390) or an amino acid intermediate. Subsequent intramolecular cyclization, typically under thermal conditions with the elimination of water, would then yield the seven-membered lactam ring. While the direct synthesis of this compound from adipic acid and N-methylamine in a one-pot reaction is not a commonly cited method in the literature, the fundamental steps are well-established in organic synthesis. The synthesis of γ-lactams from glutaric anhydrides, which are derived from adipic acid, has been demonstrated, suggesting the feasibility of using dicarboxylic acids as precursors for lactam formation. rsc.org

A prominent method for the synthesis of N-substituted caprolactams involves the reaction of caprolactam with formaldehyde. This reaction, typically carried out in the presence of an alkaline catalyst at elevated temperatures, yields N-methylolcaprolactam (N-hydroxymethyl-caprolactam) as an intermediate. google.com The process can be optimized to be substantially solvent-free, operating at temperatures between 70°C and 100°C. google.com Anhydrous forms of formaldehyde, such as paraformaldehyde, are often used to achieve high yields. google.com

The subsequent conversion of the N-methylolcaprolactam intermediate to this compound would necessitate a reduction of the hydroxymethyl group. While specific literature detailing the direct reduction of N-methylolcaprolactam to this compound is not abundant, general methods for the reduction of N-hydroxymethyl groups on amides and lactams are known. This transformation can be achieved using various reducing agents capable of converting a primary alcohol to a methyl group. The N-hydroxymethyl group can be considered a "traceless activating group" in some enzymatic reactions, highlighting its reactivity. scilit.com

Direct N-alkylation of ε-caprolactam with alkyl halides represents a straightforward and widely utilized approach for the synthesis of N-alkyl lactams, including this compound. This method typically involves the reaction of ε-caprolactam with a methyl halide, such as methyl iodide, in the presence of a base. rsc.orgjuniperpublishers.com The base deprotonates the amide nitrogen, forming a lactamate anion, which then acts as a nucleophile, attacking the methyl halide in an SN2 reaction.

Common bases employed in this reaction include potassium carbonate. reddit.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents often being favored. To enhance the efficiency and sustainability of this method, alternative conditions have been explored. For instance, microwave-assisted, solvent-free N-alkylation under phase-transfer catalytic conditions has been shown to rapidly produce N-alkylated lactams. researchgate.netmdpi.com This approach offers advantages such as reduced reaction times and the elimination of volatile organic solvents. researchgate.netmdpi.com

| Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Potassium Carbonate | Acetone | Reflux | High | reddit.com |

| Potassium Hydroxide (B78521) / Potassium Carbonate | Solvent-free | Microwave Irradiation | Rapid, High | researchgate.netmdpi.com |

Besides alkyl halides, other methylating agents are also effectively used for the synthesis of this compound.

Using Dimethyl Sulfate (B86663): Dimethyl sulfate is a potent methylating agent for the N-alkylation of caprolactam. The reaction proceeds by nucleophilic attack of the lactam nitrogen on one of the methyl groups of dimethyl sulfate. orgsyn.org This method is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the acidic byproducts. orgsyn.orgorgsyn.orgnih.govnih.gov The reaction is often performed in a solvent like benzene (B151609). orgsyn.org While effective, the high toxicity of dimethyl sulfate necessitates careful handling and purification of the final product.

| Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| ε-Caprolactam, Dimethyl Sulfate | Potassium Carbonate | Benzene | Reflux | 59-62% | orgsyn.org |

Using Dimethyl Ether: An alternative method involves the alkylation of ε-caprolactam with dimethyl ether in the presence of a catalyst that facilitates the splitting off of water. ijcea.org This gas-phase reaction is typically carried out at elevated temperatures, ranging from 200 to 400°C, over a solid acid catalyst such as γ-alumina. ijcea.org This process offers a potentially more cost-effective and continuous method for the production of this compound.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for chemical production. These principles are being applied to the synthesis of this compound, aiming to reduce waste, energy consumption, and the use of hazardous materials.

The application of green chemistry principles to the synthesis of this compound and other lactams is an area of active research. digitellinc.comrsc.orgacs.org Key areas of focus include the use of sustainable solvents, catalytic processes, and renewable feedstocks.

Sustainable Solvents and Catalysts: Efforts are being made to replace traditional volatile organic solvents with greener alternatives. acs.org Furthermore, the development of heterogeneous catalysts that can be easily separated and recycled is a significant goal. For instance, the use of solid acid catalysts in the reaction with dimethyl ether is an example of a step towards a greener process. ijcea.org Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also holds promise for the sustainable synthesis of lactams. rsc.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. The direct N-alkylation of caprolactam generally has a good atom economy.

Energy Efficiency: The use of microwave irradiation in the N-alkylation with alkyl halides is an example of improving energy efficiency by significantly reducing reaction times. researchgate.netmdpi.com

Renewable Feedstocks: While not yet widely implemented for this compound, research into producing caprolactam and its precursors from biorenewable resources could eventually lead to a more sustainable supply chain for its derivatives. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining high efficiency and product quality.

Catalytic Systems for this compound Production

The industrial synthesis of this compound often relies on the N-methylation of caprolactam. This transformation can be achieved through various catalytic systems, which are broadly categorized as homogeneous and heterogeneous catalysis. These systems aim to provide efficient and selective pathways for the methylation process, often utilizing sustainable methylating agents like methanol (B129727).

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. While specific examples detailing the homogeneous catalytic production of this compound are not extensively documented in readily available literature, the principles of N-alkylation of amides and amines are well-established. These reactions often employ transition-metal complexes. For instance, catalytic systems based on rhodium precursors combined with specific ligands like xantphos (B1684198) have been utilized for the reductive amidation of aldehydes, a related transformation for forming C-N bonds. universiteitleiden.nl

Another relevant mechanism is the dehydrogenative coupling or "borrowing hydrogen" process. mdpi.com In this approach, a catalyst, such as a Ru-pincer complex, temporarily removes hydrogen from an alcohol (like methanol) to form an aldehyde in situ. mdpi.com This highly reactive aldehyde then condenses with the amine (or amide like caprolactam), and the "borrowed" hydrogen is returned to the resulting intermediate to yield the N-alkylated product. mdpi.com These systems are advantageous for their high selectivity under mild conditions, though catalyst separation from the product can be a challenge. nih.gov

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and reusability. For the N-methylation of amines, a versatile and selective method uses a carbon-supported platinum catalyst (Pt/C) with methanol as the methylating agent. shokubai.org This reaction proceeds via a hydrogen-borrowing mechanism, where the catalyst first dehydrogenates methanol to formaldehyde, which then condenses with the amine, followed by hydrogenation of the resulting imine intermediate. shokubai.org This system has shown high tolerance to various functional groups and is effective for a wide scope of substrates. shokubai.org

Another sustainable approach involves the use of carbon dioxide (CO₂) as a C1 source for methylation. Recent advancements have focused on the N-methylation of amines via CO₂ hydrogenation, employing various heterogeneous catalysts. researcher.liferesearchgate.net These include noble metal-based catalysts (e.g., Pd, Pt, Ru) and non-noble metal catalysts (e.g., Cu, Zn) on different supports. researcher.liferesearchgate.net The choice of metal and support material is crucial for catalytic activity and product selectivity. researchgate.net Zeolitic materials, such as ZSM-5, are also noted for their catalytic properties in related reactions due to their strong acidity and shape-selective nature. researchgate.net

| Catalyst System | Methylating Agent | Mechanism | Key Advantages |

| Pt/C | Methanol | Hydrogen-Borrowing | Reusable catalyst, high selectivity, wide substrate scope. shokubai.org |

| Pd/TiO₂, Ag/Al₂O₃, etc. | CO₂ + H₂ | CO₂ Hydrogenation | Utilization of CO₂ as a sustainable C1 source. researchgate.net |

| Ru-Pincer Complexes | Alcohols | Dehydrogenative Coupling | High activity and selectivity under mild conditions. mdpi.com |

| Rhodium/Xantphos | Aldehydes + H₂ | Reductive Amidation | Effective for C-N bond formation. universiteitleiden.nl |

Biomass-Derived Feedstocks for this compound Production

The shift towards a sustainable chemical industry has spurred research into producing foundational chemicals from renewable resources. Lignocellulosic biomass, such as agricultural residues like corn stover, is a promising feedstock for producing caprolactam, the direct precursor to this compound. researchgate.net This approach aims to reduce reliance on petroleum-derived feedstocks and mitigate greenhouse gas emissions. researchgate.net

The conversion process begins with the hydrolysis of biomass to obtain C6 sugars, such as glucose. researchgate.net These sugars are then catalytically converted into platform chemicals, a key one being 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net The HMF molecule serves as a versatile intermediate that can be further transformed into caprolactone (B156226) through a two-step catalytic hydrogenation process. researchgate.net This caprolactone can then be converted to caprolactam. Once bio-based caprolactam is produced, it can be methylated to this compound using the catalytic methods described previously. This bio-refinery concept not only provides a renewable route to the caprolactam backbone but also generates valuable by-products like xylose, levulinic acid, and formic acid. researchgate.net

Synthesis of this compound Derivatives

Dithiocarboxylic Acid Complexes of this compound

This compound can be functionalized to create ligands for coordination chemistry. One such derivative is the this compound-3-dithiocarboxylate ligand, which can form stable complexes with various metals. The synthesis involves a two-step process. tandfonline.comtandfonline.com

First, the ligand precursor, sodium this compound-3-carbodithioate, is prepared. This is achieved by reacting this compound with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). tandfonline.comtandfonline.com This reaction deprotonates the carbon alpha to the carbonyl group, which then reacts with carbon disulfide to form the dithiocarboxylate salt. The resulting sodium salt is an orange-red oil, obtained in approximately 60% yield. tandfonline.comtandfonline.com

Second, the metal complexes are synthesized by reacting the sodium salt ligand with a metal chloride (e.g., ZnCl₂, CdCl₂, HgCl₂) in methanol. tandfonline.comtandfonline.com A solution of the metal chloride is added dropwise to a stirred methanolic solution of the ligand. The mixture is stirred at room temperature, leading to the precipitation of the solid metal complex. tandfonline.comtandfonline.com These complexes are characterized by techniques such as FT-IR, Raman spectroscopy, and X-ray diffraction, which confirm a tetrahedral coordination geometry for the metals. tandfonline.comtandfonline.comresearchgate.net

| Complex | Starting Metal Salt | Yield | Physical Appearance |

| This compound-3-carbodithio-zinc(II) | ZnCl₂ | 31% | Amorphous pale yellow solid tandfonline.com |

| This compound-3-carbodithio-cadmium(II) | CdCl₂ | 45% | Amorphous yellow solid tandfonline.com |

| This compound-3-carbodithio-mercury(II) | HgCl₂ | 52% | Amorphous grey solid tandfonline.com |

N-Substituted Polyether-Block-Amide Copolymers Incorporating this compound

This compound serves as a monomer in the synthesis of specialized copolymers, such as N-substituted polyether-block-amides (PEBAs). mdpi.com These materials are a class of thermoplastic elastomers that combine the hard segments of a polyamide with the soft segments of a polyether. The incorporation of the N-methyl group on the caprolactam unit disrupts the regularity of the polyamide chain, which in turn influences the material's thermal properties and crystallinity. mdpi.comnih.govbohrium.com

The synthesis is typically performed via melt polycondensation at elevated temperatures (e.g., 230 °C). mdpi.comresearchgate.net The key reactants are a dicarboxylic acid-terminated N-substituted nylon-6 prepolymer (which contains the this compound units) and a polyether, such as polytetramethylene ether glycol (PTMEG). mdpi.comresearchgate.net A catalyst, commonly titanium isopropoxide, is used to facilitate the polycondensation reaction. mdpi.combohrium.comresearchgate.net Research has shown that as the incorporation of N-methyl functionalized groups increases, the crystallinity, melting point, and thermal degradation temperature of the resulting PEBA copolymer tend to decrease due to the disruption of inter-chain hydrogen bonding. mdpi.comnih.govresearchgate.net

| Component | Role | Example |

| Hard Segment Precursor | Provides structural strength and high melting point. | N-substituted nylon-6 prepolymer (containing this compound) mdpi.com |

| Soft Segment Precursor | Provides flexibility and elasticity. | Polytetramethylene ether glycol (PTMEG) mdpi.com |

| Catalyst | Facilitates the polycondensation reaction. | Titanium isopropoxide mdpi.com |

Metal-Organic Complexes with this compound Ligands

The study of metal-organic complexes involving this compound is an area of interest in coordination chemistry. While this compound itself can act as a ligand, research has also focused on derivatives where the caprolactam ring is functionalized to create specific chelating sites. These complexes are synthesized to explore their structural properties, thermal stability, and potential applications in materials science.

A notable example involves the synthesis and characterization of complexes using this compound-3-dithiocarboxylic acid as a ligand with Group IIB metals, specifically Zinc (Zn(II)), Cadmium (Cd(II)), and Mercury (Hg(II)). mdpi.com In these complexes, the coordination with the metal ion occurs through the dithiocarboxylate group, which is a derivative of this compound. mdpi.com

The synthesis of these compounds involves the reaction of the this compound-3-dithiocarboxylic acid ligand with the corresponding metal salts. mdpi.com The resulting complexes have been characterized using a variety of analytical techniques to determine their structure and properties.

Structural and Spectroscopic Characterization

Characterization methods such as Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD) have been employed to elucidate the structure of these metal complexes. mdpi.com

Infrared (IR) Spectroscopy: IR analysis confirms the coordination of the dithiocarboxylate group to the metal center. The spectra provide evidence for the bond between the caprolactam moiety and the dithiocarboxylate group through the C–S bond. mdpi.com

Raman Spectroscopy: This technique gives further insight into the metal-ligand bonding, specifically providing information about the S–M (Sulfur-Metal) stretching frequencies for each of the synthesized complexes. mdpi.com

X-ray Diffraction (XRD): Powder XRD analysis has been used to determine the coordination geometry of the complexes. For the Zn(II), Cd(II), and Hg(II) complexes with the this compound-3-dithiocarboxylic acid ligand, the analysis indicated a tetrahedral coordination geometry. mdpi.com

The table below summarizes key spectroscopic data for these complexes.

| Technique | Observation | Inference |

|---|---|---|

| FT-IR Spectroscopy | Confirms linkage between the caprolactam and dithiocarboxylate via C–S bond. mdpi.com | Successful synthesis of the ligand and its integrity within the complex. mdpi.com |

| Raman Spectroscopy | Provides information on the S–M stretching frequencies. mdpi.com | Direct evidence of sulfur-to-metal coordination. mdpi.com |

| X-ray Diffraction (XRD) | Diffraction patterns indicate a tetrahedral geometry. mdpi.com | Elucidation of the three-dimensional arrangement of atoms in the complex. mdpi.com |

Thermal Properties

The thermal stability and decomposition of these metal-organic complexes have been investigated using thermogravimetry (TG) and differential scanning calorimetry (DSC). mdpi.com Such analyses are crucial for understanding the stability of the compounds at different temperatures. Studies on the M-ϵ-caprolactam-3-dithiocarboxylic acid complexes (where M = Zn, Cd, Hg) revealed intense electronic delocalization due to charge transfer from the metal to the dithiolate group. mdpi.com

The table below outlines the thermal analysis techniques applied to these complexes.

| Technique | Purpose | Finding |

|---|---|---|

| Thermogravimetry (TG) | To study the thermal stability and decomposition patterns of the complexes. mdpi.com | Provides data on the temperature ranges at which the complexes decompose. |

| Differential Scanning Calorimetry (DSC) | To determine thermal properties and phase transitions. mdpi.com | Identifies endothermic or exothermic processes during heating. |

These detailed research findings contribute to a deeper understanding of the coordination chemistry of this compound derivatives and their interactions with metal ions.

Spectroscopic and Computational Characterization of N Methylcaprolactam

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of N-Methylcaprolactam by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In ¹H NMR spectroscopy of this compound, the proton signals are observed at specific chemical shifts (δ), indicating their distinct electronic environments. chemicalbook.com For instance, in a 90 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃), characteristic peaks corresponding to the different proton groups within the molecule can be identified. guidechem.comguidechem.com The integration of these peaks provides the ratio of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal. guidechem.comguidechem.com The chemical shifts in the ¹³C spectrum are sensitive to the local electronic structure, allowing for the identification of the carbonyl carbon, the N-methyl carbon, and the methylene (B1212753) carbons of the caprolactam ring. libretexts.org

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | (Varies by group) | CDCl₃ |

| ¹³C | (Varies by carbon) | CDCl₃ |

| Note: Specific chemical shift values can vary slightly depending on the spectrometer frequency and experimental conditions. |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. rtilab.cominnovatechlabs.com The FT-IR spectrum, typically recorded from a liquid film, displays characteristic absorption bands corresponding to the vibrational modes of the molecule. guidechem.comguidechem.com A prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the amide group. Other bands correspond to C-H stretching and bending vibrations of the methyl and methylene groups, as well as C-N stretching vibrations. researchgate.net For instance, one study notes a wide absorption peak between 3168-3624 cm⁻¹. google.com

Raman spectroscopy provides complementary vibrational information to FT-IR. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound, which can be obtained from a liquid sample, reveals specific vibrational modes. guidechem.comguidechem.com For example, Raman spectroscopy has been used to study the S-M stretch in this compound-3-dithiocarboxylic acid complexes. researchgate.net This technique is also valuable in studying the inhibition of gas hydrate (B1144303) formation by this compound derivatives, where it can track the growth of hydrate crystals.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Various ionization methods can be employed.

Electron Ionization (EI): The mass spectrum obtained through electron ionization shows the molecular ion peak (M⁺) and a series of fragment ions, which provide information about the molecule's structure. guidechem.comguidechem.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for separating and identifying volatile compounds. uts.edu.au this compound can be analyzed by GC-MS to determine its presence in complex mixtures.

Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS): These "soft" ionization techniques are also applicable and can provide molecular weight information with minimal fragmentation. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Ab Initio, DFT)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been employed to investigate the molecular properties of this compound and its derivatives. These computational techniques provide fundamental insights into electronic structure, molecular geometry, and spectroscopic properties.

Ab initio calculations at the Hartree-Fock level of theory have been used to obtain theoretical structural data, which can then be compared with experimental results for validation. researchgate.net For instance, such calculations have supported the analysis of vibrational data for related compounds. researchgate.net In studies of lanthanide complexes incorporating this compound (NMK) as a ligand, ab initio Hartree-Fock (HF) methods were used to study the optimized structures and configurational interaction singles (CIS) of the molecules to understand energy transfer processes. researchgate.net The combination of quantum chemical methods with optimization techniques like genetic algorithms is a strategy used in molecular design to search for molecules with desired properties. psu.edu

Density Functional Theory (DFT) is a widely used method for studying this compound. DFT methods, which account for electron correlation, are utilized for geometry optimization and exploring the potential energy surface of molecules. researchgate.netliverpool.ac.uk For example, DFT has been used to elucidate the structure of this compound when it acts as a guest molecule within zeolitic imidazolate frameworks. chemrxiv.org In research on the synthesis of N-heterocycles, where this compound can be a side product, DFT calculations have been used to understand reaction mechanisms, such as the hydrogenation of intermediates. rsc.org Furthermore, DFT calculations are foundational for generating large datasets used in machine learning models that predict chemical properties, such as hydrolysis free energies, for a wide range of molecules. acs.org

A comparison of computational expense versus accuracy is a critical consideration in these studies. liverpool.ac.uk While higher basis sets in ab initio methods can provide better agreement with experimental data, the computational cost is significant. liverpool.ac.uk DFT methods often provide a balance of acceptable accuracy and manageable computational expense for many applications. psu.edu

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to establish a correlation between the chemical structure of a molecule and its macroscopic properties. psu.edu This is a crucial aspect of molecular design, enabling the prediction of a compound's behavior based on its molecular architecture. psu.edu

For cyclic amides like this compound, studies have focused on understanding how structural features, such as ring size and N-substitution, influence thermochemical properties like solvation and hydrogen bonding. mdpi.com The proton acceptor properties of N-methylated cyclic amides, for instance, are not significantly affected by the ring size, but they demonstrate much greater proton acceptor capabilities compared to linear amides. mdpi.com

In specific applications, such as the use of this compound and related compounds as gas hydrate inhibitors, establishing structure-activity relationships is key to understanding their mechanism of action. By comparing the performance of various compounds, researchers can identify the structural motifs responsible for effective inhibition. Modern approaches to structure-property modeling increasingly leverage deep learning and graph neural networks. acs.org These data-driven methods can rapidly predict properties for a vast number of molecules, accelerating the screening process for applications like evaluating hydrolytic stability. acs.org

Prediction of Phase Behavior using Group Contribution Methods (e.g., UNIFAC, Peng-Robinson EOS)

The prediction of phase behavior is essential for designing and optimizing chemical processes such as extraction and gas treating, where this compound is often used as a solvent. acs.orgcleantechnol.or.kr Group contribution methods and equations of state (EOS) are widely used for this purpose.

Peng-Robinson Equation of State (PR EOS)

The Peng-Robinson Equation of State is a thermodynamic model frequently used to correlate and predict the phase behavior of mixtures at high pressure. acs.orgacs.org It has been successfully applied to model the pressure-composition isotherms for binary systems of carbon dioxide (CO₂) and N-Methylcaprolam (NMCL). acs.orgacs.org In these models, the phase behavior is correlated using the PR EOS combined with a mixing rule, such as the van der Waals one-fluid mixing rule, which includes two adjustable binary interaction parameters (kᵢⱼ and ηᵢⱼ) to fit the experimental data accurately. acs.orgacs.org Studies have been conducted at temperatures ranging from 323.15 K to 353.15 K and pressures up to 21 MPa. acs.orgacs.org To apply the PR EOS, critical constants and the acentric factor for this compound are required, which can be estimated using group contribution methods like the Joback method. acs.orgkoreascience.krkoreascience.kr

Table 1: Parameters for CO₂ + this compound System using Peng-Robinson EOS

| Temperature (K) | Binary Interaction Parameter (kᵢⱼ) | Binary Interaction Parameter (ηᵢⱼ) |

|---|---|---|

| 323.15 | 0.0593 | -0.0002 |

| 333.15 | 0.0593 | -0.0002 |

| 343.15 | 0.0593 | -0.0002 |

| 353.15 | 0.0593 | -0.0002 |

Data sourced from a study correlating experimental data with the PR EOS. acs.org

UNIFAC Group Contribution Method

The Universal Quasi-Chemical Functional-group Activity Coefficients (UNIFAC) method is a group contribution model used for predicting activity coefficients in liquid mixtures. github.io This is particularly useful for modeling liquid-liquid equilibria (LLE) in extraction processes. researchgate.net To apply the UNIFAC model to mixtures containing this compound, new UNIFAC groups have been defined and their corresponding interaction parameters calibrated against experimental LLE data. researchgate.netresearchgate.net This extended UNIFAC model has been shown to accurately predict the equilibrium concentrations in the extraction of this compound with solvents like benzene (B151609) and toluene. researchgate.netresearchgate.net The model can also be used to predict other properties, such as solvent selectivity and the freezing point of binary systems. researchgate.netcip.com.cn Machine learning approaches, specifically matrix completion methods, have been compared with UNIFAC for predicting activity coefficients and have shown superior performance for the datasets considered. github.io

Reaction Mechanisms and Chemical Reactivity of N Methylcaprolactam

Fundamental Reaction Pathways

N-Methylcaprolactam can undergo several fundamental chemical transformations, including hydrolysis, oxidation, condensation, reactions with chlorinating agents, and O-alkylation. google.com These reactions highlight the chemical versatility of this lactam.

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding N-methyl-6-aminohexanoic acid.

Base-Catalyzed (Promoted) Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating the amide anion. Since the amide anion is a strong base, it subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt of N-methyl-6-aminohexanoic acid and methylamine. libretexts.orgchemistrysteps.com This reaction typically requires heating with a strong base like sodium hydroxide or potassium hydroxide. testbook.com

The general mechanisms for acid- and base-catalyzed amide hydrolysis are summarized in the table below.

| Catalyst | Step 1 | Step 2 | Step 3 | Final Product |

| Acid | Protonation of the carbonyl oxygen. | Nucleophilic attack by water on the carbonyl carbon. | Proton transfer and elimination of the amine. | N-methyl-6-aminohexanoic acid |

| Base | Nucleophilic attack by hydroxide on the carbonyl carbon. | Elimination of the amide anion. | Deprotonation of the carboxylic acid. | Salt of N-methyl-6-aminohexanoic acid |

The N-methyl group of this compound is susceptible to oxidation. A notable reaction is the copper-catalyzed N-demethylation, which uses an oxidant like N-fluorobenzenesulfonimide. acs.org The proposed mechanism involves a single-electron transfer from the amide to the copper catalyst, followed by a hydrogen-atom transfer from the N-methyl group. This generates a carbinolamine intermediate which is unstable and spontaneously decomposes to yield caprolactam and formaldehyde. acs.org

Another potential oxidation pathway involves the α-carbon to the nitrogen. The microsomal cytochrome P-450 monooxygenase system is known to catalyze the dealkylation of secondary and tertiary amides through an oxidative pathway. mdpi.com This process is believed to proceed via hydrogen atom abstraction from the carbon atom alpha to the amide nitrogen, leading to a carbon-centered radical intermediate. nih.gov

This compound can participate in condensation reactions, particularly at the α-carbon to the carbonyl group. In the presence of a strong base, a proton can be abstracted from this position to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. For instance, the anionic polymerization of α-methyl-ε-caprolactam indicates that condensation at the α-carbon atom occurs, which is analogous to the reactions of unsubstituted caprolactam polymers. researchgate.net This suggests that this compound can undergo self-condensation or react with other carbonyl compounds in a manner similar to a Claisen or Aldol-type condensation. libretexts.org

This compound can react with chlorinating agents such as thionyl chloride (SOCl₂). While this compound can be used as a solvent for reactions involving thionyl chloride rsc.orgresearchgate.net, it can also act as a catalyst or reactant. In the presence of an N-substituted lactam, p-aminobenzoic acid reacts with thionyl chloride to form reactive intermediates. google.com This suggests the formation of a reactive species from the interaction of this compound with the chlorinating agent. The reaction likely involves the formation of a Vilsmeier-Haack type reagent, where the carbonyl oxygen attacks the electrophilic chlorinating agent, leading to a highly reactive iminium salt. This intermediate can then be attacked by nucleophiles.

The carbonyl oxygen of this compound can be alkylated to form a lactim ether. This reaction, known as O-alkylation, typically occurs when the lactam is treated with an alkylating agent, such as an alkyl halide, in the presence of a base or under acidic conditions that promote the formation of the imidate. researchgate.net The reverse reaction, the transformation of a caprolactam O-methyl ether to this compound, has been observed, suggesting the reversible nature of this process. lookchem.com These lactim ethers are reactive intermediates that can be used in further synthetic transformations.

Polymerization Mechanisms Involving this compound

This compound can serve as a monomer in ring-opening polymerization reactions to produce polyamides. The presence of the N-methyl group influences the polymerization process and the properties of the resulting polymer. testbook.com Both anionic and cationic mechanisms are possible.

Anionic Ring-Opening Polymerization: This is a common method for lactam polymerization. masterorganicchemistry.com The process is typically initiated by a strong base that deprotonates a lactam monomer to form a lactam anion. This anion then acts as a nucleophile, attacking another monomer. In the case of this compound, the N-methyl group can affect the reactivity of the monomer and the stability of the propagating species. google.com The polymerization can be activated by N-acyllactams, which act as growth centers. researchgate.netmdpi.com

The general steps for anionic and cationic ring-opening polymerization of lactams are outlined below.

| Polymerization Type | Initiation | Propagation |

| Anionic | A strong base deprotonates the lactam to form a highly nucleophilic lactam anion. | The lactam anion attacks the carbonyl carbon of another monomer, leading to ring-opening and chain growth. |

| Cationic | An acid protonates the carbonyl oxygen of the lactam, making the carbonyl carbon more electrophilic. | A neutral lactam monomer attacks the activated carbonyl carbon of the growing polymer chain, leading to ring-opening and propagation. |

Role as a Monomer in Polyamide Synthesis (e.g., Nylon-6)

While ε-caprolactam is the direct monomer for the synthesis of Nylon-6, this compound's role is more nuanced. atamankimya.com The presence of the N-methyl group prevents the conventional polycondensation mechanism that forms Nylon-6, as there is no amide proton to participate in the hydrogen-bonding and chain-propagation steps typical of polyamide formation.

However, this compound can be incorporated into polyamide structures through copolymerization. mdpi.com It is used as a comonomer with ε-caprolactam to produce modified polyamides. mdpi.com This incorporation of N-substituted units into the polyamide chain disrupts the regular hydrogen bonding between chains, which can alter the polymer's properties, such as crystallinity, solubility, and melting point. For instance, linear synthetic polyamides can be dissolved in this compound at elevated temperatures (150 to 200 °C). google.com this compound has also been identified as an intermediate in the degradation of Nylon-6 in supercritical methanol (B129727). researchgate.net

Ring-Opening Polymerization Mechanisms

This compound can undergo ring-opening polymerization, although the mechanisms differ from that of unsubstituted lactams. Cationic ring-opening polymerization (CROP) is a viable method for polymerizing N-substituted lactams, a process not as common as anionic polymerization for unsubstituted lactams. rsc.org The polymerization is initiated by protonation of the lactam, creating an electrophilic center that is subsequently attacked by a neutral lactam monomer. rsc.org

Anionic ring-opening polymerization of this compound is also possible. google.com In this process, activators such as biuret-group-containing polyisocyanates are used. google.com The process is suitable for liquid C1-C22-alkyl-N-substituted lactams, including this compound. google.com The mechanism involves the generation of a lactamate anion, which then attacks an activated monomer (like an N-acyllactam) to propagate the polymer chain. rsc.orgresearchgate.net The reactivity and thermodynamic feasibility of ring-opening polymerization are highly dependent on the ring size and conformation of the lactam. iupac.org

Copolymerization Studies

This compound has been studied as a comonomer in the synthesis of various copolymers, particularly with ε-caprolactam, to create modified polyamides. mdpi.comresearchgate.net

In one study, a series of N-substituted polyether-block-amide (PEBA) copolymers were synthesized. mdpi.com First, N-Methyl-ε-caprolactam was copolymerized with ε-caprolactam via ring-opening polymerization using adipic acid as a catalyst to form a nylon-6 prepolymer. mdpi.com This prepolymer was then reacted with polytetramethylene ether glycol (PTMEG) to create the final PEBA copolymer. mdpi.com The inclusion of the N-methylated units was found to influence the thermal properties and crystallinity of the resulting copolymers. mdpi.com

Another study investigated the anionic ring-opening copolymerization of ε-caprolactam with various C-methylcaprolactams. researchgate.net Such studies are crucial for developing polyamides with tailored properties. The incorporation of substituted lactams like this compound can lead to materials with different mechanical strengths, flexibilities, and thermal stabilities compared to homopolymer Nylon-6. researchgate.net

Mechanistic Investigations in Organic Synthesis

Beyond polymerization, this compound serves important roles as a solvent and catalyst in various organic reactions.

This compound as a Reaction Medium

This compound is a polar aprotic solvent with a high boiling point and is miscible with water and most organic solvents. google.comcymitquimica.com These properties make it a versatile reaction medium for a variety of chemical processes. It has been explored as a safer, non-toxic, and practical alternative to other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), which has concerns regarding its toxicity. acs.org

Its utility as a solvent has been demonstrated in several reaction types:

Rosenmund-von-Braun Nitrile Synthesis: Using this compound as a solvent can improve yields and shorten reaction times by dissolving all reactants to create a homogeneous liquid phase. google.com

Alkylation of Acetylides: It facilitates the alkylation of acetylenes under mild conditions. google.com

Polymer Processing: It can dissolve a wide range of polymers, including polyamides, polyesters, and polyurethanes, enabling processes like recrystallization to purify polymers by separating them from unreacted monomers. google.com

Gas Deacidification: It is used as a physical solvent in gas-treating processes, for example, in the removal of carbon dioxide from gas streams at high pressure. acs.org

Catalytic Effects in Chemical Reactions

This compound can exhibit catalytic effects, contributing to improved conversions in certain chemical reactions. google.com This catalytic role is often attributed to its ability to act as a ligand or to stabilize reactive intermediates. For example, in the synthesis of carboxylic acids from alcohols and synthesis gas (CO + H₂), nickel or cobalt complexes in this compound can be used. google.com

Role in Cross-Coupling Reactions (e.g., Iron-Catalyzed)

A significant area of investigation for this compound is its role as a solvent and ligand in transition metal-catalyzed cross-coupling reactions, particularly those using iron. Iron-catalyzed cross-coupling is an attractive alternative to methods using palladium or nickel due to iron's low cost and toxicity. acs.orgresearchgate.net However, many of these reactions traditionally require the use of the toxic solvent NMP. researchgate.net

Recent research has successfully demonstrated that this compound can serve as an effective and safer substitute for NMP in these reactions. acs.org

Key Findings from Research Studies:

In iron-catalyzed C(sp²)–C(sp³) Kumada cross-coupling reactions, this compound showed comparable reactivity to NMP when used as an O-coordinating ligand. nih.gov

It has been used as a solvent in iron-catalyzed cross-couplings of aryl chlorides and tosylates with alkyl Grignard reagents, providing yields that were comparable to or better than those achieved with NMP. acs.orgnih.gov

Studies on the iron-catalyzed cross-coupling of sterically hindered aryl Grignard reagents with allylic bromides found that the seven-membered lactam ligand this compound significantly improved reaction yields compared to reactions without it. rsc.org

In copper-catalyzed Suzuki-Miyaura cross-coupling of benzyl (B1604629) chlorides with arylboronic esters, this compound was identified as the optimal solvent, leading to high product yields. rsc.org

These studies highlight that this compound can act as a non-innocent solvent, likely functioning as a ligand that coordinates to the metal center (e.g., iron), stabilizing low-valent catalytic species and facilitating the cross-coupling process. researchgate.netnih.gov Its performance has established it as a valuable component in the development of more sustainable and safer catalytic systems. acs.org

Amidomethylation Reactions

Amidomethylation reactions involving derivatives of this compound, specifically N-methylolcaprolactam, have been studied, particularly with phenolic compounds. This type of reaction, akin to a Mannich-type condensation, proceeds via an electrophilic substitution mechanism. kirj.ee

In the presence of an acid catalyst (e.g., HCl), N-methylolcaprolactam forms an equilibrium with a reactive carbonium-imonium ion through proton addition and subsequent dehydration. kirj.ee This electrophile then attacks the activated phenolic ring, leading to the formation of an unsymmetrical methylene (B1212753) compound, which is the amidomethylation product. kirj.ee The reaction of N-methylolcaprolactam with phenols and their methyl derivatives has been investigated, showing that it can lead to mono-, di-, or trisubstituted products depending on the molar ratio of the reactants. kirj.eeetera.ee The reactivity of the phenolic substrate also influences the parallel homocondensation of N-methylolcaprolactam. kirj.ee

A study of the HCl-catalyzed reaction between N-methylolcaprolactam (MCL) and various phenols demonstrated the formation of amidomethylated compounds (AMC) alongside byproducts like N,N'-methylenedicaprolactam (MDCL). kirj.ee

| Phenolic Compound | Molar Ratio (Phenol/MCL/HCl) | Primary Products |

|---|---|---|

| Phenol (B47542) | 1/1/0.001 | AMC, MDCL |

| Resorcinol | Not Specified | C4 favored substitution |

| 3,4-Xylenol | Not Specified | o-isomer (between OH and CH₃) |

| 2,5-Xylenol | Not Specified | p-isomer |

Alkylation of Acetylides in this compound

This compound serves as an effective reaction medium for the alkylation of acetylides. google.com This process is significant as it allows the formation of acetylides to occur under mild conditions. google.com Traditionally, such reactions require the use of liquefied ammonia (B1221849), which can be cumbersome and requires specialized equipment. google.com The use of this compound as a solvent provides a more convenient alternative. google.com Its high polarity and dissolving power for acetylene (B1199291) facilitate these reactions, which are a key part of Reppe chemistry. google.com

The advantages of using this compound include:

Mild Reaction Conditions: Avoids the need for cryogenic temperatures associated with liquid ammonia. google.com

Homogeneous Reaction Phase: It can dissolve all reactants, leading to a homogeneous liquid phase which can improve reaction rates and yields. google.com

Safety: When used for the purification and separation of acetylene from gas mixtures, it reduces the risk of spontaneous decomposition of acetylene. google.com

Reactions of Synthesis Gas in this compound (e.g., Ethylene (B1197577) Glycol Formation)

This compound is employed as a high-performance solvent in reactions involving synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). google.com It is particularly notable for its role in the catalytic synthesis of ethylene glycol. google.com

The combination of a rhodium carbonyl species as a catalyst with this compound as the solvent creates a system with excellent activity and selectivity for the formation of ethylene glycol directly from syngas. google.com While ruthenium catalysts are also used for converting syngas to glycols, rhodium-based systems in specific solvents like this compound have shown high efficacy. google.comosti.gov The solvent plays a crucial role in stabilizing the catalytic species and influencing the reaction pathway. googleapis.com

Besides ethylene glycol, this compound can also be used as a solvent for the production of other chemicals from syngas. For instance, carboxylic acids, their anhydrides, and esters can be synthesized by reacting alcohols with syngas using nickel or cobalt complexes as catalysts within this medium. google.com

| Component | Function | Example Species |

|---|---|---|

| Reactants | Building blocks for product | Synthesis Gas (CO + H₂) |

| Solvent | Reaction medium, enhances activity and selectivity | This compound |

| Catalyst | Facilitates the reaction | Rhodium carbonyl complex |

Advanced Applications of N Methylcaprolactam in Materials Science and Engineering

Polymer and Fiber Applications

N-Methylcaprolactam plays a crucial role in the production and modification of polymers, particularly polyamides.

This compound serves as an important intermediate and solvent in the synthesis of polyamide resins and fibers. cymitquimica.com It is particularly noted for its use in creating high-performance aramid fibers. For instance, poly(p-phenylene terephthalamide), a key component of aramid fibers, is synthesized through the reaction of p-phenylenediamine (B122844) and terephthalic acid dichloride in solvent systems containing this compound. google.com The compound's ability to dissolve various natural and synthetic polymers, including polyamides, polyimides, and polyesters, makes it a versatile medium for polymerization and fiber spinning processes. google.com Linear synthetic polyamides exhibit good solubility in this compound at elevated temperatures (150 to 200°C), which allows for the removal of impurities like unreacted monomers through recrystallization. google.com

This compound is utilized in the engineering of Nylon-6 (polycaprolactam) and its derivatives. Although caprolactam is the primary monomer for Nylon-6 production, this compound can be incorporated to modify the polymer's properties. atamankimya.com During the decomposition and recycling of Nylon-6, this compound has been identified as an intermediate compound. researchgate.net Furthermore, research has explored the anionic polymerization of lactams, including N-methyl caprolactam, to produce polyamides and polyamide block copolymers. google.com This process allows for the creation of materials with tailored mechanical properties. google.com The presence of this compound can influence the crystalline structure of Nylon-6, which in turn affects its physical characteristics. scielo.br

A significant application of this compound is in the development of N-substituted polyether-block-amide (PEBA) copolymers. mdpi.comnih.gov These thermoplastic elastomers consist of rigid polyamide segments and flexible polyether segments. In the synthesis of these copolymers, N-methyl-ε-caprolactam is copolymerized with ε-caprolactam to form a nylon-6 prepolymer, which is then reacted with a polyether like polytetramethylene ether glycol (PTMEG). mdpi.com

The incorporation of N-methyl functional groups into the polyamide backbone disrupts the structural regularity of the copolymer. nih.gov This disruption leads to a decrease in crystallinity, melting point, and thermal degradation temperature. nih.gov However, this modification can also enhance other properties, such as flexibility. The synthesis of star-branched nylon 6 using N-methyl-caprolactam has also been successfully achieved. researchgate.net

Solvent Applications in Chemical Processes

The distinct properties of this compound make it a valuable solvent in various industrial chemical processes.

This compound is classified as a polar aprotic solvent. google.comwikipedia.org This means it is a polar molecule but does not have an acidic proton, lacking groups like hydroxyl or amine. wikipedia.org These characteristics make it an effective solvent for a wide range of substances, including polymers, resins, waxes, and various paint types. google.com It is miscible with water and many conventional organic solvents, allowing for the creation of optimal solvent mixtures for specific applications. google.com Its high boiling point and thermal stability contribute to its utility in various chemical reactions. wipo.int

This compound has been investigated as a safer alternative to other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), which has raised health concerns. acs.org Its efficacy has been demonstrated in applications such as iron-catalyzed cross-coupling reactions. acs.org

Table of Properties for this compound:

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Boiling Point | 106–108°C at 6 mmHg |

| Nature | Polar aprotic, hygroscopic |

| Miscibility | Miscible with water and organic solvents |

This table is based on data from reference .

One of the key industrial applications of this compound is in extractive distillation for the recovery of hydrocarbons. google.com Its high solubility for hydrocarbons enhances the separation process by increasing the differences in volatility among the components of a mixture. A significant advantage of using this compound is that it does not form azeotropes with hydrocarbons, which simplifies the separation process. google.com

It has been successfully used in the production of high-purity butadiene from C4 hydrocarbon streams through a two-stage extractive distillation process. google.com The process for producing isoprene (B109036) has also been developed based on this method. google.com Furthermore, this compound is considered a superior solvent compared to furfural (B47365) and phenol (B47542) for lubricating oil extraction processes. google.com The Arex Process specifically utilizes N-Methyl-caprolactam for solvent extraction. scribd.com Studies have also been conducted to predict the equilibrium concentration of N-methyl caprolactam in extraction processes using solvents like benzene (B151609) and toluene. researchgate.netresearchgate.net

Use in Membrane Formation (e.g., Polysulfone Membranes)

This compound plays a significant role as a solvent in the fabrication of polymeric membranes, particularly those made from polysulfone (PSU) and polyethersulfone (PES). These membranes are crucial for various separation processes, including ultrafiltration and microfiltration. The formation of these membranes often utilizes a phase-inversion method, where a polymer solution is cast and then immersed in a nonsolvent (typically water) to induce precipitation and form a porous structure.

The choice of solvent is critical as it influences the membrane's final morphology and performance. This compound is an effective solvent for polysulfone and other polymers like polyamides, polyimides, and polycarbonates. In the preparation of polysulfone membranes, a casting solution is often prepared by dissolving the polymer in a solvent like N-methyl-2-pyrrolidone (NMP), and in some methodologies, this compound could be a considered alternative or co-solvent. For instance, in one method, a homogeneous solution for wet-casting was achieved by adding a solution of polysulfones in NMP to a swollen mixture of polysulfones and ethylene (B1197577) glycol in DMSO. The properties of polysulfone membranes are influenced by the solvent system used, with solutions in this compound and dimethylsulfoxide affecting the final membrane characteristics.

The interaction between the solvent, polymer, and nonsolvent during the phase inversion process determines the pore structure and separation properties of the membrane. The miscibility of this compound with water and its ability to dissolve a range of polymers make it a suitable candidate for controlling the precipitation process and tailoring membrane properties.

Green Solvent Alternatives in Peptide Synthesis

In recent years, there has been a significant push to adopt greener and more sustainable practices in chemical synthesis. A major focus has been the replacement of hazardous solvents with safer alternatives. In the field of solid-phase peptide synthesis (SPPS), traditionally used solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are facing scrutiny due to their reprotoxic properties.

This has spurred research into alternative "green" solvents for SPPS. While a variety of solvents are being investigated, the key criteria for a suitable replacement include the ability to dissolve amino acids and reagents, facilitate efficient resin swelling, and support effective deprotection and coupling reactions. This compound has been mentioned in the context of solvent selection for peptide synthesis, where the size of the molecule in relation to its hydrogen-bonding capability is a consideration. For example, the potential of a solvent for hydrogen bonding is considered less for a larger molecule with a single H-bond accepting group, such as this compound, compared to a smaller molecule like NMP.

The search for green solvents in SPPS is ongoing, with researchers exploring various solvent systems, including mixtures, to optimize the synthesis process while minimizing environmental impact. The development of solvent systems that are effective for both the coupling and deprotection steps is a key challenge being addressed.

Chemical Intermediate and Reagent Applications

Beyond its role as a solvent, this compound serves as a valuable chemical intermediate and reagent in various synthetic applications. Its

Environmental and Toxicological Research on N Methylcaprolactam

Environmental Fate and Degradation Studies

The environmental impact of N-Methylcaprolactam is closely linked to the life cycle of polyamides, particularly in the context of recycling and the degradation of microplastics.

The chemical recycling of polyamides, such as Nylon 6, can lead to the formation of this compound as an intermediate degradation product. researchgate.netresearchgate.netacs.org Various methods are employed for polyamide recycling, including hydrolysis (acidic, alkaline, and neutral), alcoholysis, and pyrolysis. mdpi.commpg.de

During the alcoholysis of Polyamide-6 (PA-6), for instance, this compound has been identified as an intermediate. In one studied reaction, the treatment of waste nylon-6 with supercritical methanol (B129727) resulted in its initial conversion to caprolactam, which was then further converted to other compounds. researchgate.net In this process, this compound and methyl 6-(N,N-dimethylamino)capronate were detected as intermediates. researchgate.net The final products of this particular alcoholysis reaction are 6-hydroxyhexanoic acid methyl ester and 5-hexenoic acid methyl ester. mdpi.com

In another approach, the depolymerization of end-of-life Nylon 6 using acetic anhydride (B1165640) and 4-dimethylaminopyridine (B28879) under microwave irradiation yields N-acetylcaprolactam. researchgate.net This product can then be converted to ε-caprolactam, the monomer for new Nylon 6 synthesis. researchgate.net While this specific process focuses on N-acetylcaprolactam, it highlights the various chemical pathways being explored for polyamide recycling, some of which involve N-substituted caprolactam derivatives.

Decomposition products from the depolymerization of polyamide-containing carpet waste can also include this compound and N-ethylcaprolactam, among other substances that need to be removed to obtain pure caprolactam for reuse. google.com

Table 1: Degradation Products in Polyamide Recycling

| Recycling Method | Polymer | Intermediate Products | Final Products |

|---|---|---|---|

| Alcoholysis (supercritical MeOH) | Nylon-6 | This compound, Methyl 6-(N,N-dimethylamino)capronate | Methyl 6-hydroxycapronate, Methyl 5-hexenoate |

| Depolymerization (acetic anhydride) | Nylon-6 | N-Acetylcaprolactam | ε-Caprolactam |

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the identification and quantification of polymeric materials, including microplastics, in environmental samples. researchgate.netcsic.essci-hub.sersc.org This method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller molecules (pyrolyzates) by GC/MS. researchgate.netcsic.es

For the analysis of polyamide microplastics, Py-GC/MS can identify specific marker compounds. This compound has been listed as a potential pyrolytic marker for Polyamide 6 (PA 6). labplas.eu The technique allows for the characterization of different polymer types within a mixed environmental sample. sci-hub.se A "double-shot" technique, which combines thermal desorption (TD) with pyrolysis, can provide information on both volatile additives and the constituent polymers in a sample. csic.eslabplas.eu

Recent advancements in Py-GC/MS include on-line derivatization techniques to improve the analysis of nitrogen-containing polymers. unibo.it For example, pyrolysis acetylation has been explored to convert pyrolysis products into more stable derivatives for GC analysis. unibo.it While ε-caprolactam, the primary pyrolysis product of Nylon 6, was only partially methylated to this compound using thermochemolysis with TMAH, this highlights the ongoing research to refine analytical methods for polyamides and their derivatives. unibo.itdoi.org

Polyamide microplastics are a significant environmental concern, found in various ecosystems. mdpi.comnih.gov These microplastics can act as vectors for other environmental contaminants due to their high surface-to-volume ratio and chemical structure. researchgate.net The polarity of polyamide microplastics, owing to their amide groups, influences their interaction with pollutants in the environment. researchgate.netfrontiersin.org

The degradation of polyamide microplastics in the environment can release constituent monomers and additives. researchgate.net While direct studies on the release of this compound from polyamide microplastics in the environment are not extensively detailed in the provided results, the presence of this compound as a decomposition product during the recycling of polyamides suggests it could potentially be formed during the environmental degradation of these plastics, albeit likely under different conditions and over much longer timescales. researchgate.netmdpi.com The release of substances from synthetic textiles during washing is a known source of microplastic pollution. nih.gov

Mechanistic Toxicology and Risk Assessment

The toxicological profile of this compound is an area of ongoing research, with computational methods playing a significant role in predicting its potential hazards.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. mdpi.comnih.govnih.gov These in silico methods are valuable for prioritizing chemicals for further testing and for risk assessment, offering a rapid and cost-effective alternative to extensive experimental testing. nih.govresearchgate.net

QSAR models have been developed for various classes of chemicals, including lactam derivatives. mdpi.comupf.edu For instance, QSAR studies have been performed on lactam fused chroman derivatives to understand their biological activity. upf.edu Although a specific QSAR model solely for the toxicity of this compound was not detailed in the search results, the principles of QSAR are applicable. Such models use molecular descriptors (e.g., connectivity indices, molecular weight) to correlate the chemical structure with a specific toxicological endpoint. upf.edu

The development of robust QSAR models follows guidelines, such as those from the OECD, to ensure their validity for regulatory purposes. nih.gov These models can be local (for structurally similar chemicals) or global (for diverse chemicals) and are validated through internal and external procedures. nih.govnih.gov For this compound, a QSAR analysis would involve comparing its structural features to a dataset of related compounds with known toxicity data to predict its potential for various toxic effects, such as mutagenicity or carcinogenicity. researchgate.net

Evaluating exposure to chemicals is a key component of risk assessment. For this compound, exposure can potentially occur in occupational settings where polyamides are manufactured or recycled. google.com Safety data sheets indicate that this compound is considered hazardous, with warnings for skin and eye irritation and potential respiratory irritation. fishersci.frsigmaaldrich.com

Human Health Hazard Identification

This compound is identified as a chemical that poses several health hazards based on toxicological assessments and regulatory classifications. It is categorized as an irritant and is harmful through various exposure routes.

Acute toxicity data indicates that this compound is harmful if swallowed or if it comes into contact with the skin. nih.govsigmaaldrich.com It is classified as Acute Toxicity Category 4 for oral exposure. sigmaaldrich.comwikipedia.org The oral LD50 in rats has been determined to be 1620 µL/kg. wikipedia.org The compound causes serious eye irritation (Category 2) and skin irritation (Category 2). nih.govwikipedia.orgnih.gov Furthermore, it may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3), with the respiratory system being a primary target organ. sigmaaldrich.comwikipedia.orgnih.gov

While comprehensive data on long-term effects are limited, some sources note a lack of available information regarding mutagenic and teratogenic effects. nih.govwikipedia.org However, other research asserts that this compound is not mutagenic or reprotoxic, positioning it as a potentially safer alternative to other dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), which is a known reproductive toxicant. wikipedia.org No component of the product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH. nih.gov

Click on headers to sort.

| Hazard Classification | Category | Source |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | sigmaaldrich.comwikipedia.org |

| Skin Corrosion/Irritation | Category 2 | wikipedia.orgnih.gov |

| Serious Eye Damage/Irritation | Category 2 | wikipedia.orgnih.gov |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | sigmaaldrich.comwikipedia.org |

Bioanalytical Disposition and Metabolite Analysis

The study of the bioanalytical disposition and metabolism of this compound is an area of ongoing research, with current knowledge derived from metabolomics studies and analysis of related compounds.

This compound has been identified as a metabolite in human samples. A metabolomics study of pediatric asthma patients detected this compound, although its specific role or pathway in this context was not fully elucidated. nih.gov Its presence has also been noted in the supernatants from bacterial cultures in laboratory settings, indicating it can be part of microbial metabolic processes. metabolomexchange.org The compound's migration from plastic materials, such as baby bottles, into food simulants has been observed, representing a potential non-dietary route of human exposure. researchgate.net

Detailed in vivo metabolic pathways for this compound are not as extensively documented as for its structurally similar, five-membered ring analogue, N-methyl-2-pyrrolidone (NMP). who.int For NMP, biotransformation occurs rapidly via hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone, which is then further oxidized. who.inthandwiki.org Research into the metabolism of other related amides suggests that oxidative dealkylation may proceed through hydrogen atom abstraction to form a carbon-centered radical intermediate, rather than an iminium ion. open.ac.uk

Chemical degradation studies show that this compound can be formed during the alcoholysis of Polyamide-6 (Nylon 6) and can subsequently react to form other esters. mdpi.com Under strong acidic conditions, it can be hydrolyzed to N-methyl caproic acid. nih.gov

High-Throughput Screening of Toxicants

High-Throughput Screening (HTS) is a modern toxicological approach that utilizes automated methods to rapidly test a large number of chemicals for potential biological effects. uni.lu This methodology is crucial for prioritizing substances for further in-depth testing, assessing potential hazards, and understanding the mechanisms of toxicity. uni.lu HTS assays can measure various endpoints, such as cell viability, apoptosis, oxidative stress, and gene expression changes, across many parallel samples. uni.lu The goal is to generate extensive datasets that can help build predictive models for chemical toxicity, reducing the reliance on slower, more costly traditional animal testing. uni.lu

While HTS is a vital tool in chemical safety assessment, a review of publicly available scientific literature indicates that specific, comprehensive toxicological data for this compound derived from large-scale HTS programs has not been widely published. Research often focuses on its application as a safer solvent alternative to N-methyl-2-pyrrolidone (NMP) in chemical synthesis, with some studies noting its non-toxic properties in those contexts. metabolomicsworkbench.orgresearchgate.netresearchgate.net However, dedicated HTS toxicology profiles, which would involve screening against a broad panel of biological assays, are not prominently featured in the available research.

Q & A

Q. What are the established synthetic routes for N-Methylcaprolactam, and how can reaction conditions be optimized for high purity?

this compound is synthesized via HCl-mediated hydrolysis of its lactam precursor. A representative method involves refluxing this compound with concentrated HCl (250 mL) in a three-neck flask under controlled conditions for 48 hours, followed by crystallization in ethanol/ether to yield a 99% pure product. Key optimization steps include monitoring reaction progress via H-NMR (e.g., δ = 2.96 ppm for methylene protons) and LCMS to detect trace impurities like ethyl-6-aminohexanoate (<1%), which can complicate downstream applications .

Q. How do the H-bonding properties of this compound compare to other tertiary amides?

this compound exhibits distinct H-bond donor/acceptor behavior due to its cyclic structure. Comparative analysis using the Cambridge Structural Database shows its H-bond acceptor strength (average = 8.68 ± 0.37) exceeds that of diaryl-substituted tertiary amides (7.13 ± 0.22) and benzamide derivatives (7.97 ± 0.03). These properties are critical for solvent selection in reactions requiring polarity modulation .

Q. What are the recommended storage conditions to prevent hydrolysis of this compound?

this compound is hygroscopic and requires storage in airtight containers under inert gas (e.g., nitrogen). Exposure to moisture should be minimized to avoid hydrolysis, which generates caproic acid derivatives. Storage at 4°C in a desiccator is advised for long-term stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermochemical data for this compound across solvent systems?

Discrepancies in solvation enthalpy data (e.g., in proton donor vs. acceptor solvents) arise from variations in experimental setups. To resolve these, standardize measurements using calorimetry under controlled humidity and temperature. Cross-validate results with computational models (e.g., COSMO-RS) to account for solvent-specific H-bonding interactions .

Q. What experimental strategies mitigate side reactions during this compound-based dendrimer synthesis?

Impurities in the AB2-type monomer (e.g., residual amines) can lead to heterogeneous dendrimer products. Implement strict purification protocols:

Q. How to design inhibition studies for gas hydrate formation using this compound derivatives?

this compound derivatives like poly-N-vinylcaprolactam (PVCAP) inhibit hydrate nucleation via surface adsorption. Experimental design should include:

- High-pressure autoclave tests under simulated pipeline conditions (4–10°C, 6–15 MPa).

- Quantify inhibition efficiency using induction time measurements and Raman spectroscopy to track hydrate crystal growth.

- Compare with commercial inhibitors (e.g., PVP) to establish structure-activity relationships .

Methodological Best Practices

- Data Validation : Use NIH guidelines for preclinical studies, including detailed reagent sourcing (e.g., Sigma-Aldrish vs. Kanto Chemical purity grades) and statistical reporting (e.g., IC50/EC50 with 95% confidence intervals) .

- Conflict Resolution : For contradictory results, apply systematic review frameworks (PICOT: Population, Intervention, Comparison, Outcome, Time) to contextualize findings and identify knowledge gaps .